1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane (CAS 1423032-58-9) is a geminally disubstituted cyclobutane derivative bearing both a bromomethyl electrophilic handle and a methylsulfanylmethyl thioether moiety on the same ring carbon. With a molecular formula of C₇H₁₃BrS and a molecular weight of 209.15 g·mol⁻¹, it is supplied as a liquid building block.

Molecular Formula C7H13BrS
Molecular Weight 209.15 g/mol
CAS No. 1423032-58-9
Cat. No. B1376744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane
CAS1423032-58-9
Molecular FormulaC7H13BrS
Molecular Weight209.15 g/mol
Structural Identifiers
SMILESCSCC1(CCC1)CBr
InChIInChI=1S/C7H13BrS/c1-9-6-7(5-8)3-2-4-7/h2-6H2,1H3
InChIKeyRLZCRIQBVZBXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane (CAS 1423032-58-9): Procurement-Grade Overview for the Geminal Cyclobutane Building Block


1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane (CAS 1423032-58-9) is a geminally disubstituted cyclobutane derivative bearing both a bromomethyl electrophilic handle and a methylsulfanylmethyl thioether moiety on the same ring carbon [1]. With a molecular formula of C₇H₁₃BrS and a molecular weight of 209.15 g·mol⁻¹, it is supplied as a liquid building block [2]. The compound belongs to the class of halomethyl–alkylsulfanyl cyclobutanes and is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails for 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane (CAS 1423032-58-9): Structural and Physicochemical Differentiation from Closest Analogs


Although several cyclobutane derivatives bearing bromomethyl or methylsulfanyl groups are commercially available, they cannot be interchanged with 1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane without altering the synthetic outcome. The target compound uniquely positions both functional groups on the same ring carbon (geminal substitution), which creates a sterically congested quaternary centre and a spatial relationship between the electrophilic bromomethyl site and the thioether sulfur that is absent in positional isomers such as 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane [1]. Furthermore, the bromine atom provides superior leaving-group ability relative to the chloromethyl analog , while the methylsulfanylmethyl group adds a polarisable thioether anchor that significantly increases computed lipophilicity (XLogP3 = 2.8) and topological polar surface area (TPSA = 25.3 Ų) compared with the simpler scaffold (bromomethyl)cyclobutane (XLogP3 = 2.3; TPSA = 0 Ų) [2]. These physicochemical differences translate into distinct solubility, membrane permeability, and reactivity profiles, making direct replacement inappropriate without re-optimisation of downstream chemistry.

Quantitative Evidence Guide: Head-to-Head Property and Reactivity Comparisons for 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane (CAS 1423032-58-9)


Geminal vs. Vicinal Substitution: Molecular Formula, Heavy Atom Count, and Steric Environment Comparison

The target compound is the only commercially identified cyclobutane that carries both bromomethyl and methylsulfanylmethyl substituents on the same carbon (C1), creating a quaternary, geminally disubstituted centre [1]. The positional isomer 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane (CAS 2613381-70-5) places the bromomethyl and methylsulfanyl groups on different ring carbons, resulting in a larger heavy-atom count (9 vs. 7 heavy atoms) and a fundamentally different spatial arrangement . The geminal arrangement forces the electrophilic –CH₂Br and the nucleophilic –CH₂SCH₃ into close proximity, enabling potential anchimeric assistance or neighbouring-group participation that cannot occur in the 1,3-disubstituted isomer.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Leaving-Group Reactivity: Bromine vs. Chlorine in the Geminal Cyclobutane Scaffold

The target compound contains a bromomethyl group, whereas a closely related analog carries a chloromethyl group instead (1-(chloromethyl)-1-[(methylsulfanyl)methyl]cyclobutane) . Bromine is well established as a superior leaving group in Sₙ2 and Sₙ1 reactions: the C–Br bond dissociation energy is approximately 285 kJ·mol⁻¹ vs. ~327 kJ·mol⁻¹ for C–Cl, and bromide is a better leaving group than chloride by a factor of ~10³–10⁴ in typical nucleophilic displacements [1]. This translates to faster reaction rates and milder reaction conditions for the bromo derivative, which is critical for multi-step syntheses where protecting-group compatibility and temperature sensitivity are concerns.

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Computed Lipophilicity (XLogP3) and Polar Surface Area: Impact on ADME Predictions

The target compound (XLogP3 = 2.8; TPSA = 25.3 Ų) introduces a polarisable thioether sulfur that is absent in the simpler building block (bromomethyl)cyclobutane (XLogP3 = 2.3; TPSA = 0 Ų) [1][2]. The increase of 0.5 log units in computed lipophilicity and the gain of 25.3 Ų in topological polar surface area indicate that derivatives incorporating the target scaffold will exhibit enhanced membrane permeability while retaining some polar character favourable for aqueous solubility [3].

Drug Design ADME Physicochemical Profiling

Purity Benchmarking: Supplier-Reported Purity vs. Closest Positional Isomer

The target compound is listed at ≥95% purity by Sigma-Aldrich (Enamine product), with additional suppliers such as Fluorochem and American Elements offering consistent 95–98% purity grades . In contrast, the positional isomer 1-bromo-3-[(methylsulfanyl)methyl]cyclobutane is also offered at 95% purity, but the target compound benefits from a more established supply chain with multiple independent lot certificates of analysis available through Sigma-Aldrich's document library .

Quality Control Procurement Analytical Chemistry

Best-Fit Application Scenarios for 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane (CAS 1423032-58-9) Based on Quantitative Evidence


Scaffold for Quaternary-Centre Cyclobutane Libraries in Fragment-Based Drug Discovery

The geminal substitution pattern creates a quaternary carbon centre that imposes conformational rigidity and fills three-dimensional chemical space, as favoured in fragment-based drug discovery. The XLogP3 of 2.8 and TPSA of 25.3 Ų place this scaffold within drug-like property space, making it suitable for generating fragment libraries targeting enzymes or receptors that require sp³-rich, conformationally constrained ligands [1].

Bifunctional Electrophile-Nucleophile Handle for Sequential Chemoselective Derivatisation

The juxtaposition of the bromomethyl electrophile and the methylsulfanylmethyl thioether nucleophile on the same carbon allows sequential chemoselective transformations: the bromomethyl group can first participate in Sₙ2 alkylation or Suzuki–Miyaura coupling, while the thioether can subsequently be oxidised to sulfoxide/sulfone or engaged in metal-catalysed C–S bond functionalisation. The bromine leaving group confers a kinetic advantage of ~10³–10⁴-fold over the chloromethyl analog, enabling efficient first-step derivatisation under mild conditions [2].

Synthesis of Cyclobutane-Containing Pharmaceuticals and Agrochemicals

Cyclobutane rings are increasingly incorporated into drug candidates to improve metabolic stability and target selectivity. The presence of both a halomethyl and a thioether group allows rapid construction of cyclobutane-fused heterocycles (e.g., thietanes, thiolanes, tetrahydrothiophenes) that are present in several biologically active molecules. The multi-vendor availability at ≥95% purity supports reproducible scale-up from medicinal chemistry to process development .

Physicochemical Comparator in ADME Structure-Property Relationship Studies

The compound's computed properties (XLogP3 = 2.8, TPSA = 25.3 Ų, 3 rotatable bonds) make it a useful comparator for establishing structure-property relationships (SPR) in cyclobutane-based series. When compared with (bromomethyl)cyclobutane (XLogP3 = 2.3, TPSA = 0 Ų, 1 rotatable bond), the +0.5 logP shift and additional polar surface area allow research teams to quantify the contribution of the methylsulfanylmethyl group to permeability, solubility, and metabolic stability [3].

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